molecular formula C19H19N3O4 B2434230 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-61-4

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No. B2434230
CAS RN: 2034256-61-4
M. Wt: 353.378
InChI Key: IZQAVKQOIOIQOT-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, also known as BDIU, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound is of particular interest due to its potential as a therapeutic agent for various diseases, including cancer and diabetes. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Hydroxamic Acids and Ureas

    Utilizing reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement has been applied in the synthesis of ureas, demonstrating good yields and compatibility with various protecting groups. This process is environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).

  • Inhibitory Activity and Optimization of Pharmacophoric Moieties

    The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors illustrate the optimization of spacer length and conformational flexibility, crucial for high inhibitory activities (J. Vidaluc et al., 1995).

  • Antioxidant Activity

    The preparation of compounds involving the condensation of urea with other chemical entities has been explored for their antioxidant activities. Such syntheses have led to derivatives that exhibit significant scavenging ability and antioxidant activities (S. George et al., 2010).

Biochemical Applications

  • 5-Lipoxygenase Inhibitory Activities

    Synthesis of benzofuran hydroxyamic acids as analogs of hydroxamates, evaluated for their 5-lipoxygenase inhibitory activity, underscores the therapeutic potential of such compounds in biomedical research (K. Ohemeng et al., 1994).

  • Nucleoside Analogue Synthesis and Evaluation

    The creation of acyclic nucleosides, such as those from 5-benzyluracil derivatives, highlights the exploration of these compounds as potent inhibitors of specific enzymes, pointing to their significant role in pharmaceutical research (T. Lin et al., 1985).

  • Investigation of Hydrogen-Bonding Motifs

    Research into urea-derived heterocycles for their hydrogen-bonding motifs informs on molecular interactions and structural determinants, which are critical in drug design and molecular engineering (L. McCormick et al., 2013).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22-7-6-12-8-13(2-4-15(12)22)16(23)10-20-19(24)21-14-3-5-17-18(9-14)26-11-25-17/h2-9,16,23H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAVKQOIOIQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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